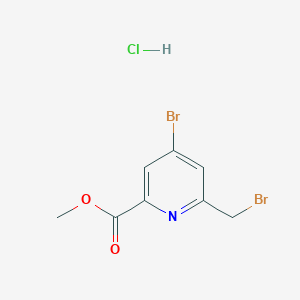
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31978005 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31978005 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic routes often include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD31978005 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Automation: Automated systems to control reaction conditions and monitor progress.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD31978005 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD31978005 often require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Solvents: Solvents like ethanol, methanol, or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD31978005 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD31978005 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Properties
Molecular Formula |
C8H8Br2ClNO2 |
|---|---|
Molecular Weight |
345.41 g/mol |
IUPAC Name |
methyl 4-bromo-6-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H7Br2NO2.ClH/c1-13-8(12)7-3-5(10)2-6(4-9)11-7;/h2-3H,4H2,1H3;1H |
InChI Key |
PQPMEHVIVNUONK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CBr)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















